molecular formula C13H19NO B055113 (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol CAS No. 123620-80-4

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Cat. No.: B055113
CAS No.: 123620-80-4
M. Wt: 205.3 g/mol
InChI Key: FZVHJGJBJLFWEX-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) and ribosomal RNA (rRNA) molecules. It is formed by the reduction of the double bond between the fifth and sixth carbon atoms of uridine, resulting in a fully saturated pyrimidine ring. This modification is common in tRNA from bacteria, eukaryotes, and some archaea, and it plays a crucial role in enhancing the conformational flexibility of RNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrouridine is synthesized post-transcriptionally by the enzymatic reduction of uridine. The enzyme responsible for this modification is dihydrouridine synthase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The reaction involves the reduction of the 5,6-double bond of uridine to form dihydrouridine .

Industrial Production Methods: the enzymatic synthesis using dihydrouridine synthase could potentially be scaled up for industrial applications if needed .

Types of Reactions:

    Reduction: The primary reaction dihydrouridine undergoes is the reduction of uridine to form dihydrouridine.

    Substitution: Dihydrouridine can participate in substitution reactions, where functional groups on the nucleoside are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Dihydrouridine exerts its effects by promoting the C2’-endo sugar conformation in RNA, which enhances the conformational flexibility of the molecule. This flexibility is crucial for the proper folding and function of tRNA and rRNA. The modification disrupts base stacking interactions, leading to a more dynamic and flexible RNA structure .

Comparison with Similar Compounds

Uniqueness: Dihydrouridine is unique in its ability to enhance the conformational flexibility of RNA molecules. While other modifications like pseudouridine and 2’-O-methyluridine stabilize the RNA structure, dihydrouridine promotes a more dynamic and flexible conformation, which is essential for certain RNA functions .

Properties

IUPAC Name

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHJGJBJLFWEX-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123620-80-4, 56571-91-6
Record name 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process for the preparation of [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride or its enantiomer, ##STR53## comprising the steps of: (a) refluxing (1R,2S)-(-)-norephedrine or its enantiomer, ##STR54## with 1,4-dibromobutane in the presence of a base, sodium bicarbonate and a solvent, toluene, at a reaction temperature of about 100° to about 120° C. for reaction time of about 12 to about 24 hours, while removing the water formed to give a toluene solution of crude [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol or its enantiomer;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(1R,2S)-(-)-norephedrine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.